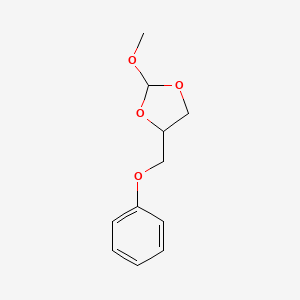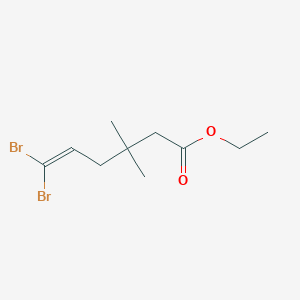
Ethyl 6,6-dibromo-3,3-dimethylhex-5-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6,6-dibromo-3,3-dimethylhex-5-enoate is a chemical compound with the molecular formula C10H16Br2O2. It is an ester derivative of 5-hexenoic acid, characterized by the presence of two bromine atoms and two methyl groups on the hexenoate chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 6,6-dibromo-3,3-dimethylhex-5-enoate can be synthesized through a multi-step process involving the bromination of 3,3-dimethylhex-5-enoic acid followed by esterification. The bromination step typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to achieve selective bromination at the 6-position. The resulting dibromo acid is then esterified using ethanol (C2H5OH) and a strong acid catalyst like sulfuric acid (H2SO4) to yield the final ester product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for bromine addition and esterification can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6,6-dibromo-3,3-dimethylhex-5-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide (OH-) or amines (NH2-), leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the double bond, resulting in the formation of diols or carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., NaOH, NH3) in polar solvents like water or ethanol.
Reduction: LiAlH4 in dry ether or tetrahydrofuran (THF).
Oxidation: KMnO4 in aqueous or alkaline conditions.
Major Products
Substitution: Hydroxy or amino derivatives.
Reduction: Alcohols.
Oxidation: Diols or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Ethyl 6,6-dibromo-3,3-dimethylhex-5-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 6,6-dibromo-3,3-dimethylhex-5-enoate involves its reactivity with nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, facilitating the formation of new bonds. The double bond in the hexenoate chain can undergo addition reactions, leading to various functionalized products. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms and the electron-donating effects of the methyl groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate: Similar in having bromine atoms and ester functionality but differs in the aromatic ring structure.
1,3-Dibromo-5,5-dimethylhydantoin: Shares the dibromo and dimethyl groups but has a different core structure (hydantoin).
Eigenschaften
CAS-Nummer |
62827-60-5 |
|---|---|
Molekularformel |
C10H16Br2O2 |
Molekulargewicht |
328.04 g/mol |
IUPAC-Name |
ethyl 6,6-dibromo-3,3-dimethylhex-5-enoate |
InChI |
InChI=1S/C10H16Br2O2/c1-4-14-9(13)7-10(2,3)6-5-8(11)12/h5H,4,6-7H2,1-3H3 |
InChI-Schlüssel |
GSGLDDUIENYOJX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C)(C)CC=C(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


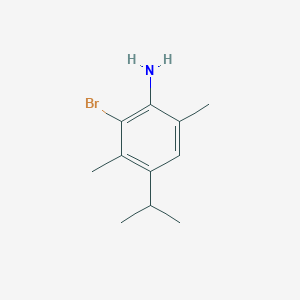
![5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-1-yl)oxolan-2-one](/img/structure/B14500659.png)

![N-[3-(Dimethylamino)propyl]-N-methylnitramide](/img/structure/B14500664.png)
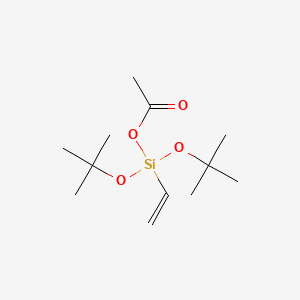
![(6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(trimethyl)silane](/img/structure/B14500669.png)

![2,2,5,5-Tetramethylbicyclo[4.2.2]deca-3,7,9-triene](/img/structure/B14500699.png)
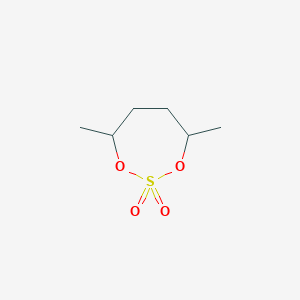

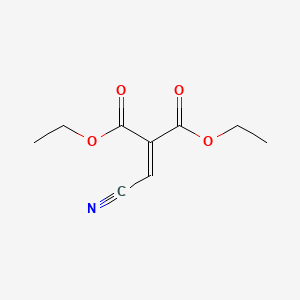
![2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanamide](/img/structure/B14500721.png)
